Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) characterized by its structure, which consists of two fused naphthalene rings connected by an ethylene bridge between positions 1 and 8. It appears as a colorless solid at room temperature and is primarily derived from coal tar, where it constitutes about 0.3% of the total composition. Acenaphthene has a molecular formula of C₁₂H₁₀ and a molecular weight of approximately 154.21 g/mol .
Acenaphthene is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Exposure can occur through inhalation (contaminated air), ingestion (contaminated food or water), or skin contact [].
Acenaphthene can be synthesized through several methods:
Acenaphthene serves multiple industrial purposes:
Studies have focused on the interactions of acenaphthene with various environmental factors. It tends to adsorb strongly to organic matter in soils, leading to slow volatilization once dissolved. This characteristic affects its mobility in groundwater and potential bioavailability . Furthermore, its interactions with hydroxyl radicals are crucial for understanding its degradation in the atmosphere .
Acenaphthene shares structural similarities with several other PAHs. Here are some notable compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Naphthalene | Two fused benzene rings | Simpler structure; more volatile than acenaphthene |
Phenanthrene | Three fused benzene rings | More complex; higher reactivity with electrophiles |
Anthracene | Four fused benzene rings | More stable; used in dye production |
Acenaphthylene | Similar structure | Unsaturated; reacts faster with radicals |
Uniqueness of Acenaphthene:
Acenaphthene's distinct feature is its ethylene bridge connecting the two naphthalene units, which influences its reactivity and interactions compared to other PAHs like naphthalene and phenanthrene .
Comprehensive single-crystal X-ray diffraction investigations have been conducted on acenaphthene at various temperatures, providing detailed structural information about the solid-state molecular geometry [1] [2]. The crystallographic analysis reveals that acenaphthene adopts a monoclinic crystal system with the space group P21/n [3]. The unit cell parameters have been precisely determined as a = 7.88(1) Å, b = 11.64(1) Å, c = 11.62(1) Å, and β = 107.09(9)°, with a unit cell volume of 1019.9(1) ų and Z = 4 [3]. The refinement process converged to satisfactory R-factors, with Rp = 0.114, Rwp = 0.155, and Bragg-Rf = 5.28 for 8532 data points and 933 extracted reflections [3].
The crystallographic structure determination was accomplished using the Le Bail method for intensity extraction, followed by direct methods for structure solution and combined least-squares and Rietveld methods for refinement [3]. The final Rietveld refinement demonstrated the reliability of the structural model, with all atomic positions refined with fixed isotropic displacement parameters [3].
Intermolecular interactions within the crystal structure are characterized by π-π stacking interactions between acenaphthene molecules, with an average distance of 3.57(9) Å between the aromatic planes [3]. Notably, the molecular dimer-pairwise packing diagram exhibits an unexpected straight stacking arrangement, which contrasts with the usual lateral stacking patterns typically observed in 5,6-dihaloacenaphthene derivatives [3].
The solid-state molecular structure of acenaphthene is characterized by complete planarity, with both the naphthalene backbone and the ethylene bridge maintaining coplanarity [1] [2]. This planar geometry represents a key structural feature that distinguishes acenaphthene from many other polycyclic aromatic hydrocarbons. The five-membered ring formed by the ethylene bridge is perfectly planar, with no detectable puckering or envelope conformations [4].
X-ray crystallographic analysis demonstrates that the acenaphthene molecule possesses C2v symmetry in the solid state [5]. The molecular framework exhibits remarkable rigidity, with the ethylene bridge serving as a structural constraint that maintains the planar configuration [6]. Bond angle calculations from X-ray diffraction data confirm that cis-1,2-substituents are fully eclipsed while trans-1,2-substituents are fully staggered in this ring system [4].
The solid-state structure reveals significant geometric distortions from the parent naphthalene system. The bay region angle C1-C10-C9 expands to approximately 127° in acenaphthene compared to 122° in naphthalene, representing a 5° widening that accommodates the strain introduced by the ethylene bridge [7] [8]. This angular expansion is accompanied by corresponding adjustments in the peri-region geometry, with the natural peri-distance increasing from 2.44 Å in naphthalene to approximately 2.7 Å in acenaphthene [7] [8].
Gas-phase structural determination of acenaphthene has been accomplished through gas electron diffraction (GED) intensities combined with literature-available rotational constants [1] [2]. The gas-phase molecular structure exhibits remarkable similarity to the solid-state configuration, maintaining complete planarity and the non-twisted ethylene bridge geometry [1] [2].
The gas-phase investigation employed high-level quantum-chemical calculations to supplement the experimental refinements of the semi-empirical equilibrium structure [1] [2]. Various schemes of GED data averaging and weighting were systematically investigated to obtain the most accurate and precise structural parameters [1] [2]. The gas-phase structure confirms that both aromatic and aliphatic components of the acenaphthene molecule remain coplanar, with no detectable deviation from planarity [1] [2].
Rotational spectroscopy investigations have characterized acenaphthene as a semi-oblate asymmetric top molecule with κ ≈ 0.4, belonging to the C2v symmetry group [9]. The molecule possesses a permanent dipole moment that is oriented along the molecular framework, contributing to its spectroscopic properties [9].
The most distinctive structural feature of acenaphthene is the significant elongation of the aliphatic carbon-carbon bond within the ethylene bridge fragment [1] [2]. Precise experimental measurements reveal that this central C-C bond measures 1.560(4) Å in the gas phase and 1.5640(4) Å in the solid phase [1] [2]. This elongation represents a substantial increase compared to typical aliphatic C-C single bonds, which typically measure approximately 1.54 Å [1] [2].
The bond elongation phenomenon in acenaphthene has been attributed to the geometric constraints imposed by the fused ring system and the resulting strain energy [10]. Theoretical calculations predict that certain acenaphthene derivatives may exhibit even more extreme C-C bond elongations, potentially reaching up to 1.725 Å [1] [2]. This extreme elongation approaches the threshold for carbon-carbon bond dissociation, making acenaphthene derivatives potential candidates for compounds containing some of the longest known C-C bonds [10].
Comparative analysis of acenaphthene derivatives demonstrates a systematic relationship between substitution patterns and bond elongation effects [10]. The weakly bound carbon-carbon bonds in certain acenaphthene derivatives may be easily cleaved at elevated temperatures or even under ambient conditions, yielding persistent free diradicals [10]. Density functional theory calculations at various theoretical levels have been employed to quantify the bond dissociation energies and validate the experimental observations [10].
The ethylene bridge in acenaphthene exhibits unique structural characteristics that distinguish it from conventional aliphatic systems [4] [11]. The bridge maintains a perfectly planar geometry, with the two methylene carbon atoms lying precisely in the plane of the naphthalene aromatic system [4]. This planar configuration is enforced by the rigid constraint of the fused ring architecture [4].
Bond angle analysis reveals significant distortions within the ethylene bridge region [4]. The angle between the aliphatic carbon-carbon bond and the adjacent aromatic carbon-aromatic carbon bonds deviates substantially from idealized tetrahedral geometry [5]. Historical crystallographic data indicates that the distance between an aliphatic carbon atom and its adjacent aromatic carbon atoms measures approximately 1.47 Å [5].
The ethylene bridge demonstrates remarkable resistance to conformational changes, maintaining its planar configuration across different phases and temperature conditions [1] [2]. This structural rigidity contributes to the overall stability of the acenaphthene framework and influences its chemical reactivity patterns [11]. The bridge effectively functions as a semi-rigid linker that constrains the naphthalene backbone geometry [8].
Acenaphthene exhibits extremely limited conformational flexibility due to the rigid constraints imposed by its fused ring architecture [12]. The molecule maintains a perfectly planar geometry across all investigated conditions, with no detectable deviations from coplanarity in either the gas or solid phases [1] [2]. This rigidity contrasts sharply with the conformational versatility observed in many other organic molecules [12].
Nuclear magnetic resonance studies in liquid crystalline media have provided insights into the orientational order and conformational behavior of acenaphthene [12]. The molecule behaves as though its symmetry is reduced from C2v to C2 when dissolved in chiral nematic liquid crystalline solvents [12]. The principal axes of the molecular orientational order tensor are rotated out of the aromatic ring plane by angles in the range of 1.5 ± 0.1° to 1.7 ± 0.1° for temperatures between 295-330 K [12].
The conformational analysis reveals that acenaphthene functions as a rigid, prochiral molecule with highly restricted internal motions [12]. Low-energy vibrational modes predominantly involve collective motions of the entire molecular framework rather than localized conformational changes [9]. This rigidity has important implications for the molecule's chemical reactivity and its behavior in various chemical environments [12].
The introduction of substituents at the peri-positions (5,6-positions) of acenaphthene produces dramatic effects on the molecular geometry and electronic structure [6] [7] [8]. The short natural peri-distance of approximately 2.44 Å and the rigidity of the aromatic system create considerable steric strain when heteroatoms or bulky groups occupy both peri-positions [6]. This steric crowding leads to significant geometric distortions that serve as mechanisms for strain relief [6].
Peri-substitution effects manifest through several distinct structural modifications including bond length changes, angular distortions, and out-of-plane displacements [13] [14]. The splay angle, defined as the sum of the bay region angles minus 360°, provides a quantitative measure of the geometric distortion [14]. Values ranging from -7.8° to +19° have been observed depending on the nature and size of the peri-substituents [14].
The accommodation of steric strain in peri-substituted acenaphthenes involves both in-plane and out-of-plane distortions [13] [14]. Out-of-plane displacements of peri-atoms can range from 0.01 to 0.71 Å, while dihedral angles describing the departure from planarity can vary from 1.2° to 27° [14]. These distortions represent a balance between different types of strain energy, with the molecule adopting configurations that minimize the total energy [6].
Under appropriate geometric conditions, peri-substituted acenaphthenes can exhibit attractive three-center four-electron (3c-4e) interactions [7] [8] [15]. These weak bonding interactions occur between peri-substituents and are characterized by quasi-linear three-body fragments with specific angular arrangements [7] [8]. The formation of such interactions provides an additional mechanism for strain relief and can significantly influence the molecular properties [15].
Irritant;Environmental Hazard